3-Mercapto-2-ethylpropanol
Description
Conceptual Framework of Mercapto-Alcohols in Organic Synthesis and Functional Materials
Mercapto-alcohols are a class of organic compounds characterized by the presence of both a thiol (-SH) and a hydroxyl (-OH) group. This dual functionality makes them exceptionally versatile building blocks in organic synthesis. The thiol group, with its nucleophilic sulfur atom, readily participates in a variety of reactions, including the formation of thioethers, thioesters, and disulfides. libretexts.org Concurrently, the hydroxyl group can be engaged in esterification, etherification, and oxidation reactions, typical of alcohols. rutgers.edu
This orthogonal reactivity allows for selective chemical modifications, enabling the construction of complex molecular architectures. In the realm of functional materials, mercapto-alcohols are instrumental. The thiol group exhibits a strong affinity for the surfaces of noble metals like gold, silver, and platinum, facilitating the formation of self-assembled monolayers (SAMs). These organized molecular layers are crucial for modifying surface properties, such as wettability, adhesion, and biocompatibility. Furthermore, the hydroxyl group can serve as a point of attachment for other molecules or as a site for polymerization, leading to the creation of functional polymers and coatings. acs.org The use of mercapto-containing alcohols to create silica (B1680970) with surface-tethered mercapto groups is a prime example of their utility in crafting functionalized surfaces. acs.org
The broader family of polyfunctional thiols, which includes mercapto-alcohols, is recognized for its significant impact in various fields, including food and beverage science where they contribute to aroma profiles. researchgate.netgrafiati.comlu.se Their importance stems from their ability to act as potent aroma compounds and their role as precursors in chemical reactions. researchgate.netgrafiati.com
Significance of 3-Mercapto-2-ethylpropanol as a Polyfunctional Compound in Chemical Research
This compound, with the chemical formula C₅H₁₂OS, is a specific example of a polyfunctional mercapto-alcohol. nist.gov Its structure features a primary alcohol and a thiol group, with an ethyl substituent at the second carbon position. This particular arrangement of functional groups and its molecular structure dictates its chemical behavior and potential applications in research.
The presence of both the thiol and hydroxyl groups allows this compound to be a valuable intermediate in combinatorial synthesis, a technique used to rapidly create a large number of different but structurally related molecules. researchgate.net Research has shown its utility as a precursor in the synthesis of novel odorants, highlighting its role in the exploration of new chemical entities with specific sensory properties. researchgate.net
Below is a table summarizing key identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | 2-(Sulfanylmethyl)butan-1-ol |
| CAS Number | 144686-31-7 |
| Molecular Formula | C₅H₁₂OS |
| Molecular Weight | 120.21 g/mol |
| InChI | InChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
| InChIKey | WPGXWRDNSGSYBE-UHFFFAOYSA-N |
Data sourced from multiple references. nist.govnist.govevitachem.comnih.govchemspider.com
The scientific interest in this compound and related polyfunctional thiols lies in their potential as building blocks for more complex molecules. Their dual reactivity allows for a wide range of chemical transformations, making them valuable tools for synthetic chemists. For instance, the thiol group can be selectively reacted while the hydroxyl group is protected, and vice versa, enabling the stepwise construction of intricate molecular frameworks. researchgate.net This level of control is essential in the synthesis of targeted molecules for various research applications.
Structure
3D Structure
Properties
CAS No. |
144686-31-7 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
InChI Key |
WPGXWRDNSGSYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)CS |
Origin of Product |
United States |
Synthetic Methodologies for 3 Mercapto 2 Ethylpropanol
Targeted Synthesis of Thiol and Hydroxyl Functionalities
The construction of the 3-Mercapto-2-ethylpropanol backbone can be achieved through methods that sequentially or concurrently introduce the thiol and hydroxyl moieties. These approaches often rely on commercially available starting materials and well-established reaction pathways.
A common and effective strategy for the introduction of a thiol group is through the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a plausible precursor is 2-ethylpropenal (also known as 2-ethylacrolein).
The reaction proceeds via a Michael addition of a thiol equivalent, such as thioacetic acid, to the unsaturated aldehyde. This conjugate addition is often catalyzed by a weak base. The resulting thioacetate (B1230152) aldehyde intermediate can then be reduced to afford the target molecule. The use of thioacetic acid provides a convenient way to handle the sulfur component, as the final step involves the hydrolysis of the thioester to the free thiol.
A proposed reaction scheme is outlined below:
Table 1: Proposed Synthesis via Michael Addition
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | 2-Ethylpropenal | Thioacetic acid, Base catalyst | 3-Acetylthio-2-ethylpropanal |
| 2 | 3-Acetylthio-2-ethylpropanal | Sodium borohydride (B1222165) (NaBH₄) | 3-Acetylthio-2-ethylpropanol |
| 3 | 3-Acetylthio-2-ethylpropanol | Acid or Base Hydrolysis | This compound |
This methodology is advantageous due to the accessibility of α,β-unsaturated aldehydes and the high efficiency of Michael addition reactions.
An alternative approach involves the use of a precursor that already contains the carbon skeleton and requires reductive steps to unmask the hydroxyl and thiol functionalities. A suitable starting material for such a strategy could be diethyl 2-ethylmalonate.
The synthesis would begin with the alkylation of the malonic ester, followed by the introduction of a protected thiol group. Subsequent reduction of the ester functionalities would then yield the desired 1,3-diol backbone, which can be further manipulated to introduce the thiol. A more direct route would involve the reduction of a dicarboxylic acid or its ester derivative that already contains the sulfur atom. For instance, the reduction of a 2-ethyl-3-thio-substituted propanoic acid derivative would yield the target compound.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters and carboxylic acids to primary alcohols, making it suitable for this transformation.
Stereoselective Synthesis of this compound Enantiomers
The C2 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-3-Mercapto-2-ethylpropanol and (S)-3-Mercapto-2-ethylpropanol. The synthesis of enantiomerically pure forms of this compound requires the use of asymmetric synthesis techniques.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. A relevant example, although for a structurally related compound, is the synthesis of (R)-3-ethylmercapto-2-methylpropanol, which utilized (D)-2,10-camphorsultam as a chiral auxiliary. tandfonline.com This approach can be adapted for the synthesis of the enantiomers of this compound.
The strategy would involve the acylation of the chiral auxiliary with a pro-chiral acid derivative, followed by a diastereoselective alkylation to introduce the ethyl group at the α-position. Subsequent removal of the chiral auxiliary and reduction of the carbonyl group would yield the chiral alcohol. The thiol group could be introduced before or after these steps, likely in a protected form.
Table 2: Proposed Chiral Auxiliary-Mediated Synthesis
| Step | Starting Material | Reagent/Condition | Product | Stereochemical Control |
| 1 | Chiral Auxiliary (e.g., Camphorsultam) | Acylating agent | N-Acyl Chiral Auxiliary | - |
| 2 | N-Acyl Chiral Auxiliary | Base, Ethyl halide | Diastereomerically enriched N-alkylated product | Auxiliary directs the approach of the electrophile |
| 3 | N-alkylated product | Reductive cleavage | Chiral alcohol precursor | - |
| 4 | Chiral alcohol precursor | Thiolation/Deprotection | Enantiopure this compound | - |
Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A potential catalytic asymmetric route to this compound could involve the asymmetric reduction of a prochiral ketone precursor, 1-hydroxy-3-mercapto-2-pentanone.
The use of a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst (Corey-Bakshi-Shibata), for the reduction of the ketone would stereoselectively generate one of the two enantiomers of the secondary alcohol, which is the core of the target molecule. The thiol group would need to be protected during this step to avoid catalyst poisoning.
Alternatively, an asymmetric hydroformylation of an appropriate alkene, followed by reduction, could establish the chiral center and introduce the hydroxymethyl group in a stereocontrolled manner.
Combinatorial Approaches to Mercapto-Alcohol Derivatives and Libraries
Combinatorial chemistry has been successfully employed to synthesize libraries of mercapto-alcohols for applications such as flavor and aroma research. acs.orgacs.orgresearchgate.net This high-throughput approach allows for the rapid generation of a diverse set of structurally related compounds from a common set of building blocks.
The synthesis of a library of mercapto-alcohol derivatives, including this compound, can be achieved by reacting a series of different α,β-unsaturated aldehydes and ketones with various sulfur nucleophiles in a parallel fashion. researchgate.net The resulting intermediates can then be reduced to the corresponding alcohols.
Table 3: Example of a Combinatorial Library of Mercapto-Alcohols
| Unsaturated Precursor | Sulfur Nucleophile | Resulting Mercapto-Alcohol |
| 2-Ethylpropenal | Thioacetic acid | This compound |
| Crotonaldehyde | Thioacetic acid | 3-Mercaptopropanol |
| 2-Methylpropenal | Thioacetic acid | 3-Mercapto-2-methylpropanol |
| 2-Ethylpropenal | Hydrogen sulfide | This compound |
This approach is highly efficient for exploring structure-activity relationships and for the discovery of new compounds with desired properties. The resulting libraries can be screened for various applications, from material science to sensory analysis. nih.gov
Chemical Reactivity and Derivatization Pathways of 3 Mercapto 2 Ethylpropanol
Reactions at the Thiol Moiety
The thiol group is the more nucleophilic and acidic of the two functional groups in 3-Mercapto-2-ethylpropanol, which dictates much of its reactivity.
Oxidation Pathways and Disulfide Bond Formation
The thiol group of mercaptans is susceptible to oxidation by a variety of oxidizing agents. Mild oxidation leads to the formation of a disulfide bond, linking two molecules of the parent thiol. This reaction is a common pathway for thiols and is crucial in various chemical and biological processes. atamankimya.com In the case of this compound, this dimerization would result in the formation of bis(2-(hydroxymethyl)butyl) disulfide.
Common oxidizing agents for this transformation include oxygen (air), hydrogen peroxide, and halogens. The reaction with hydrogen peroxide in an acidic medium involves a nucleophilic attack by the sulfur atom on the peroxide bond. researchgate.net
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
|---|
Further oxidation of the thiol or the resulting disulfide with stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, or sulfonic acids, although these reactions are less common and require more vigorous conditions.
Nucleophilic Substitution Reactions for Thioether Synthesis
The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. This property is extensively utilized in nucleophilic substitution reactions to form thioethers. The reaction typically involves the deprotonation of the thiol with a base to generate the more reactive thiolate anion, which then attacks an electrophilic carbon atom, displacing a leaving group.
This reactivity is analogous to that of ethyl 3-mercaptopropionate, which has been studied for its utility in nucleophilic aromatic substitutions on aryl halides. diva-portal.org For a successful reaction with aryl halides, an electron-withdrawing group in the ortho or para position to the leaving group is often necessary. diva-portal.org Similarly, this compound can react with various alkyl halides, tosylates, or other electrophiles to yield a wide array of thioethers.
General Reaction Scheme: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 2-ethyl-1-hydroxypropyl, R' = alkyl, aryl, etc., and X = halide, tosylate, etc.)
Table 2: Representative Thioether Synthesis Reactions
| Electrophile | Product |
|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) | S-Benzyl-3-mercapto-2-ethylpropanol |
| Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) | 3-((4-nitrophenyl)thio)-2-ethylpropan-1-ol |
Coordination Chemistry with Metal Centers
Thiols are known to be excellent ligands for a wide range of metal ions, forming stable coordination complexes or metal thiolates. The soft nature of the sulfur atom makes it particularly effective at binding to soft metal ions like Cd(II), Hg(II), and Pb(II), as well as transition metals. Studies on similar mercaptoalcohols, such as 2-mercaptoethanol and 3-mercapto-1,2-propanediol, have shown they form polymeric complexes with cadmium(II). researchgate.net It is expected that this compound would exhibit similar behavior, acting as a ligand through its sulfur atom to coordinate with metal centers. The hydroxyl group may also participate in coordination, allowing the molecule to act as a bidentate ligand, depending on the metal and reaction conditions.
Chemoselectivity and Orthogonal Reactivity of Bifunctional Groups
The structure of this compound, featuring both a primary thiol (-SH) and a primary hydroxyl (-OH) group, presents unique opportunities for selective chemical modifications. The differential reactivity of these two functional groups allows for chemoselective reactions, where one group reacts preferentially while the other remains unchanged. This orthogonal reactivity is fundamental in synthetic chemistry for building more complex molecules.
The thiol group is generally more nucleophilic and more acidic than the hydroxyl group. chemistrysteps.compdx.edu The pKa of a typical thiol is around 10-11, whereas for an alcohol it is around 16-18, making the thiol significantly more acidic. escholarship.org This means that at a suitable pH, the thiol can be selectively deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile, while the alcohol remains protonated. chemistrysteps.com This difference forms the basis for many selective reactions.
Selective S-Alkylation: The higher nucleophilicity of the thiolate allows for selective S-alkylation in the presence of a hydroxyl group. Under basic conditions that are mild enough not to deprotonate the alcohol, an alkyl halide will react exclusively with the thiol. For example, using a base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without affecting the alcohol. reddit.com
Selective O-Acylation: Conversely, the hydroxyl group can be selectively acylated while leaving the thiol group untouched. This is typically achieved by converting the alcohol to an alkoxide with a strong base, which is not a general strategy in the presence of an acidic thiol. However, acylation of alcohols can be readily achieved using acyl chlorides or anhydrides under neutral or slightly acidic conditions, or with catalysis (e.g., DMAP), though competitive S-acylation can be an issue. More effective selective O-acylation often requires the prior protection of the more reactive thiol group.
Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in radical-mediated thiol-ene and thiol-yne "click" reactions. sigmaaldrich.comacs.org These reactions are highly efficient and often proceed under mild conditions, such as photoinitiation, which are compatible with the hydroxyl group, allowing for the selective modification of the sulfur atom. acs.org
Protection Strategies: Orthogonal protection of the thiol and hydroxyl groups is a key strategy for multi-step synthesis. The thiol can be protected with groups that are stable under conditions used to react the hydroxyl group, and vice versa. For instance, a trityl group can be used to selectively protect the thiol under neutral or slightly basic conditions. reddit.com Other thiol-specific protecting groups include those that form thioacetals or disulfides, which are stable to many reagents that target alcohols. researchgate.net
The table below summarizes the chemoselective reactions possible due to the bifunctional nature of this compound.
| Reaction Type | Target Group | Reagents and Conditions | Product Type | Orthogonality |
| S-Alkylation | Thiol (-SH) | Alkyl halide (e.g., R-Br), weak base (e.g., K₂CO₃) | Thioether (R-S-R') | High selectivity for thiol over hydroxyl. |
| O-Acylation | Hydroxyl (-OH) | Acyl chloride (R-COCl), pyridine (often requires thiol protection first) | Ester (R-O-CO-R') | Prone to side reactions without thiol protection. |
| Thiol-Ene Coupling | Thiol (-SH) | Alkene, photoinitiator (e.g., AIBN) | Thioether | Excellent selectivity under radical conditions. |
| Oxidation | Thiol (-SH) | Mild oxidants (e.g., I₂, air) | Disulfide (R-S-S-R) | Hydroxyl group is unaffected by mild oxidants. libretexts.org |
Formation of Analytical Derivatives for Enhanced Characterization
For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization of this compound is often necessary. Derivatization can enhance detectability by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), improve chromatographic behavior by increasing volatility for GC, or enhance ionization for mass spectrometry (MS). americanpharmaceuticalreview.comnih.gov
Derivatization of the Thiol Group: The high nucleophilicity of the thiol group makes it a prime target for derivatization.
With o-Phthaldialdehyde (OPA): In the presence of a primary amine, OPA reacts with thiols to form highly fluorescent isoindole derivatives, a common method for quantifying thiols. researchgate.net
With Maleimides: Thiol-maleimide Michael addition is a highly specific and efficient reaction that forms stable thioether bonds. Fluorogenic or chromogenic maleimides are widely used for thiol quantification. nih.gov
With Halogenated Reagents: Reagents like monobromobimane (mBBr) react specifically with thiols to yield highly fluorescent derivatives, enabling sensitive detection. mdpi-res.com
Derivatization of the Hydroxyl Group: The hydroxyl group can also be targeted for derivatization, often after the thiol group has been protected or if the analytical method is specific for alcohols.
Esterification: Acyl chlorides, such as benzoyl chloride or dansyl chloride, can be used to form esters. nih.gov These derivatives often exhibit strong UV absorbance or fluorescence, significantly lowering detection limits.
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert alcohols into their corresponding trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The choice of derivatizing agent depends on the analytical technique being employed and the specific requirements for sensitivity and selectivity. The following table provides examples of derivatization strategies for this compound.
| Analytical Technique | Target Group | Derivatizing Reagent | Derivative Properties |
| HPLC-Fluorescence | Thiol (-SH) | o-Phthaldialdehyde (OPA) / amine | Highly fluorescent isoindole |
| HPLC-Fluorescence | Thiol (-SH) | Monobromobimane (mBBr) | Fluorescent thioether |
| HPLC-UV | Hydroxyl (-OH) | Benzoyl Chloride | UV-active benzoyl ester |
| GC-FID/MS | Hydroxyl (-OH) | BSTFA or MSTFA | Volatile Trimethylsilyl (TMS) ether |
| GC-FID/MS | Both | BSTFA or MSTFA (reacts with both SH and OH) | Volatile bis-TMS derivative |
In some cases, both the thiol and hydroxyl groups can be derivatized simultaneously, for example, through silylation with BSTFA, which can react with both functional groups to produce a bis-TMS derivative for GC-MS analysis.
Advanced Analytical Techniques for the Research and Characterization of 3 Mercapto 2 Ethylpropanol
Chromatographic Separations and Profiling
Chromatographic techniques are essential for isolating 3-Mercapto-2-ethylpropanol from complex sample matrices and for differentiating it from structurally similar compounds. Gas chromatography (GC) is the primary method employed for the analysis of this volatile compound.
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A key parameter for compound identification in GC is the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This approach allows for inter-laboratory comparison of data, as it is more stable than absolute retention time. spectrabase.com
The retention index of this compound has been determined on different types of stationary phases, reflecting the compound's polarity. On a standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., CP-Sil-5CB), it exhibits a specific retention behavior. nih.govnist.gov Its retention on a polar stationary phase is significantly different, underscoring the importance of column selection in analytical method development. nih.gov
| Stationary Phase Type | Reported Retention Index (RI) | Reference |
|---|---|---|
| Standard Non-Polar (e.g., CP-Sil-5CB) | 1020 | nih.govnist.gov |
| Standard Polar | 1790 | nih.gov |
For exceptionally complex samples, such as essential oils or food extracts, single-column GC may not provide sufficient resolving power to separate all constituents. researchgate.net Multidimensional gas chromatography (MDGC), often in its comprehensive two-dimensional form (GC×GC), offers significantly enhanced separation capacity. copernicus.org This technique employs two columns of different selectivity connected via a modulator. Effluent from the first column is trapped, focused, and then rapidly injected onto the second column for a fast, orthogonal separation. copernicus.org
While specific MDGC studies on this compound are not prevalent, the technique is ideally suited for its analysis in intricate matrices. For instance, MDGC has been successfully applied to resolve and identify low-abundance and co-eluting compounds in essential oils and other complex volatile fractions. researchgate.netmdpi.com This approach would enable the isolation of the this compound peak from overlapping matrix components, allowing for more accurate identification and quantification.
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers often have distinct biological activities and sensory properties, making their separation crucial. gcms.cz
Chiral gas chromatography is the definitive technique for resolving enantiomers. azom.com This is achieved by using a stationary phase that is itself chiral, most commonly based on derivatized cyclodextrins. gcms.czchromatographyonline.com The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. azom.com The differing stability of these complexes results in different retention times, allowing for their separation. azom.com While specific applications for this compound are not detailed in the literature, the established methodology using cyclodextrin-based columns, such as those with permethylated or acetylated derivatives, would be the standard approach for its enantiomeric resolution. chromatographyonline.com
Spectroscopic Characterization
Following chromatographic separation, spectroscopic techniques are employed for unambiguous structural confirmation.
Mass spectrometry, typically coupled with gas chromatography (GC-MS), is a powerful tool for identifying compounds by determining their mass-to-charge ratio (m/z) and fragmentation patterns. The molecular formula of this compound is C₅H₁₂OS, corresponding to a molecular weight of approximately 120.21 g/mol . nih.govnist.gov
Upon electron ionization, a molecule forms a molecular ion (M⁺•), which may then break apart into smaller, characteristic fragment ions. For primary alcohols like this compound, the molecular ion peak is often weak or absent. libretexts.org The fragmentation pattern is dominated by specific cleavage events. Key expected fragmentation pathways include:
Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This could result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a hydroxymethyl radical (•CH₂OH, 31 Da).
Loss of Water: A peak corresponding to the loss of a neutral water molecule (M-18) is also typical for alcohols. libretexts.org
Cleavage near the Sulfur Atom: Fragmentation can also occur near the thiol group, leading to ions resulting from the loss of •SH (33 Da) or •CH₂SH (47 Da).
| m/z Value | Predicted Fragment Ion/Loss | Fragmentation Pathway |
|---|---|---|
| 120 | [C₅H₁₂OS]⁺• | Molecular Ion (M⁺•) |
| 102 | [M - H₂O]⁺• | Loss of water |
| 91 | [M - •CH₂OH]⁺ | Alpha-cleavage |
| 89 | [M - •CH₂OH + H]⁺ | Alpha-cleavage with rearrangement |
| 73 | [M - •CH₂SH]⁺ | Cleavage of C-S bond |
| 57 | [C₄H₉]⁺ | Alkyl fragment |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For this compound, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The predicted ¹H NMR spectrum would show distinct signals for each unique proton group. Two-dimensional NMR techniques are crucial for assembling the structure. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings (e.g., between the CH₃ and adjacent CH₂ of the ethyl group), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively.
| Atom Type | Position (Structure: CH₃-CH₂-CH(CH₂OH)-CH₂SH) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Methyl | CH₃-CH₂- | ~0.9 (triplet) | ~10-15 |
| Ethyl Methylene | CH₃-CH₂- | ~1.4-1.6 (quartet) | ~20-28 |
| Methine | -CH(CH₂OH)- | ~1.7-1.9 (multiplet) | ~45-55 |
| Hydroxymethyl | -CH(CH₂OH)- | ~3.5-3.7 (doublet) | ~60-68 |
| Mercaptomethyl | -CH(CH₂SH) | ~2.5-2.7 (doublet) | ~25-35 |
| Hydroxyl | -CH₂OH | Variable, broad singlet | N/A |
| Thiol | -CH₂SH | Variable, broad singlet | N/A |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light.
For this compound, these techniques are crucial for confirming the presence of its key functional groups: the hydroxyl (-OH) group and the thiol (-SH) group. While experimental spectra for this compound are not widely available in public databases, the expected vibrational frequencies can be predicted based on established group frequency data from similar molecules. instanano.comlibretexts.org
The IR spectrum of an alcohol is typically dominated by a strong, broad absorption band corresponding to the O-H stretching vibration, usually found in the 3200–3550 cm⁻¹ region. libretexts.orglibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. Another significant band for the alcohol functional group is the C-O stretching vibration, which appears in the 1000–1260 cm⁻¹ range. libretexts.org
The thiol group exhibits a characteristic S-H stretching vibration that is typically weak and appears in the 2550–2600 cm⁻¹ region. instanano.comlibretexts.org The C-S stretching vibration is also weak and can be found between 600 and 800 cm⁻¹. The hydrocarbon backbone of the molecule will produce C-H stretching vibrations in the 2840–3000 cm⁻¹ range and C-H bending vibrations at lower frequencies. instanano.com
Raman spectroscopy is particularly useful for identifying the S-H and C-S bonds, as these vibrations often produce more intense Raman scattering signals compared to their weak IR absorption. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the molecular structure.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | IR | Strong, Broad |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | IR, Raman | Weak (IR), Medium (Raman) |
| Alkyl (C-H) | C-H Stretch | 2840 - 3000 | IR, Raman | Medium to Strong |
| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | IR | Strong |
Hyphenated Analytical Methods for Comprehensive Analysis
To overcome the limitations of individual analytical techniques and to handle complex sample matrices, hyphenated methods that couple a separation technique with a spectroscopic detector are employed. These methods provide both qualitative and quantitative information about the individual components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification.
For this compound, GC provides information on its retention time, which is a characteristic property under specific chromatographic conditions. The NIST Chemistry WebBook reports a Kovats retention index of 1020 for this compound on a standard non-polar (CP-Sil 5 CB) column, which aids in its identification in complex mixtures. nist.gov
Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen or sulfur atom.
Dehydration: The loss of a water molecule (H₂O) from the alcohol moiety.
Loss of H₂S: The elimination of a hydrogen sulfide molecule from the thiol group.
The mass spectrum of the structurally similar compound, 3-Mercapto-2-methylpropanol, shows a base peak at m/z 72, which could correspond to a fragment from alpha-cleavage. nist.govnih.gov Similar fragmentation patterns would be expected for this compound.
Table 2: Predicted Key Mass Fragments for this compound (C₅H₁₂OS, MW: 120.21)
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 120 | [C₅H₁₂OS]⁺ | Molecular Ion |
| 102 | [C₅H₁₀O]⁺ | Loss of H₂S |
| 87 | [C₄H₇OS]⁺ | Loss of CH₃ |
| 73 | [C₃H₅OS]⁺ | Loss of C₂H₅ |
Gas Chromatography-Olfactometry (GC-O) for Aroma Research
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like MS or FID) and the other to a sniffing port. A trained panelist then assesses the odor of each eluting compound, describing its character and intensity.
While specific GC-O data for this compound is not documented in the searched literature, the aroma profiles of similar mercaptoalcohols have been studied. For instance, the related compound 3-Mercapto-2-methylpropanol is described as having a "broth and sweat" odor. researchgate.netleffingwell.com Other small, polyfunctional thiols are often associated with sulfuraceous, onion-like, or meaty aromas. thegoodscentscompany.comnih.gov The sensory properties of these compounds can be highly dependent on their concentration. nih.gov
Table 3: Aroma Descriptors of Structurally Related Volatile Sulfur Compounds
| Compound | Aroma Description(s) | Source(s) |
|---|---|---|
| 3-Mercapto-2-methylpropanol | Broth, sweat | researchgate.netleffingwell.com |
| 3-Mercapto-2-pentanone | Sulfurous, metallic, roasted onion, meaty | thegoodscentscompany.com |
| 3-Mercapto-2-methylpentan-1-ol | Meat broth, sweaty, onion, leek-like (at low concentrations) | nih.gov |
| Methanethiol | Sulfury | researchgate.net |
Academic Research Applications and Contributions of 3 Mercapto 2 Ethylpropanol
Fundamental Research in Flavor and Aroma Chemistry
3-Mercapto-2-ethylpropanol is a sulfur-containing organic compound that has garnered attention in the field of flavor and aroma chemistry due to its potent sensory characteristics. Its study contributes to a deeper understanding of how volatile compounds influence the perception of taste and smell in various natural products.
Elucidation of Volatile Compound Profiles in Natural Products
The techniques employed for the elucidation of these compounds often involve sophisticated chromatographic methods. Multidimensional gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying enantiomers of chiral volatile compounds in complex mixtures like wine. researchgate.net The process typically involves extraction from the sample, derivatization to enhance volatility and chromatographic separation, and finally, detection and identification. This analytical framework is essential for mapping the volatile profiles of natural products and understanding the contribution of individual compounds to their characteristic aroma.
Role in Advanced Materials Science and Polymer Chemistry
Beyond its significance in aroma chemistry, the functional groups of this compound—a primary thiol and a primary alcohol—make it a versatile molecule in materials science. The thiol group, in particular, is highly reactive and participates in a variety of polymerization and modification reactions.
Application in Thiol-Ene and Thiol-Yne Click Chemistry for Polymer Network Formation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), typically initiated by UV light or a radical initiator. researchgate.netrsc.org This reaction is highly efficient for forming polymer networks and hydrogels, as well as for functionalizing surfaces and nanoparticles. nih.govnih.gov
Given its terminal thiol group, this compound is an ideal candidate for participation in thiol-ene and the related thiol-yne (addition across a triple bond) reactions. By reacting it with multifunctional 'ene' or 'yne' monomers, it can be incorporated into cross-linked polymer networks. This approach is used to create a variety of materials, from functionalized porous polymer monoliths for chromatography to patterned hydrogels for biological applications. nih.govrsc.org The versatility of thiol-ene chemistry allows for the precise engineering of material properties by controlling the structure of the thiol and ene components.
Design and Fabrication of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have artificial recognition sites that are specific for a target molecule (the "template"). researchgate.netnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.
The functional groups on this compound make it a potential functional monomer in the synthesis of MIPs. The thiol and hydroxyl groups can form non-covalent interactions (such as hydrogen bonds) with a template molecule during the pre-polymerization stage. nih.govresearchgate.net After the polymer network is formed around this complex, these interactions help to create a well-defined binding cavity. MIPs are increasingly used in chemical sensors, separation science, and drug delivery systems due to their robustness and high selectivity, mimicking natural receptors like antibodies. researchgate.netnih.gov The specific use of this compound would depend on the target template molecule and the desired interactions needed to create a selective binding site.
Biochemical and Mechanistic Investigations (Non-Clinical Contexts)
Despite the theoretical potential for this compound to participate in various biochemical processes due to its thiol group, there is a lack of specific published research to substantiate its use in the following areas. The discussions below are therefore based on the general reactivity of thiols, as specific data for this compound is not available in the current body of scientific literature.
Thiol-containing compounds are fundamental tools for studying redox reactions and the reduction of disulfide bonds in proteins. The thiol group (-SH) can donate a reducing equivalent (a hydrogen atom), becoming oxidized in the process to form a disulfide bond with another thiol. This reactivity is central to their function as reducing agents.
While compounds like dithiothreitol (DTT) and 2-mercaptoethanol are extensively documented in their ability to reduce disulfide bonds in proteins, facilitating studies on protein structure and function, similar detailed mechanistic studies involving this compound are not present in the available academic literature. The general mechanism for disulfide reduction by a generic monothiol (R-SH) such as this compound would theoretically proceed through a two-step thiol-disulfide exchange reaction.
Hypothetical Mechanism of Disulfide Reduction by this compound:
| Step | Description | Reactants | Products |
| 1 | The thiolate anion of this compound acts as a nucleophile, attacking one of the sulfur atoms of the protein disulfide bond. | Protein-S-S-Protein + this compound-S⁻ | Protein-SH + Protein-S-S-3-Mercapto-2-ethylpropanol |
| 2 | A second molecule of this compound attacks the mixed disulfide, releasing the second protein thiol. | Protein-S-S-3-Mercapto-2-ethylpropanol + this compound-S⁻ | Protein-SH + this compound-S-S-3-Mercapto-2-ethylpropanol |
This is a generalized mechanism for monothiols and specific kinetic data or detailed findings for this compound are not available.
The reduction of disulfide bonds is a critical step in many studies of enzyme kinetics and protein folding. By breaking these bonds, researchers can unfold proteins to study their fundamental properties and the pathways by which they achieve their native three-dimensional structures.
There is no specific research available that details the use of this compound to study interactions with specific enzymes or to investigate the dynamics of protein folding. Such studies typically involve monitoring changes in protein conformation and activity upon treatment with a reducing agent. The lack of data for this compound prevents a detailed discussion of its specific effects on enzyme active sites or protein folding intermediates.
Reactive oxygen species (ROS) are highly reactive molecules containing oxygen that can damage cell structures. Thiols can act as antioxidants by scavenging these harmful species. The thiol group can directly react with and neutralize various ROS, such as hydroxyl radicals and hydrogen peroxide.
While the antioxidant potential of various thiol-containing compounds has been investigated, there are no specific studies in the scientific literature that focus on the mechanisms of ROS scavenging by this compound. Research in this area would typically involve assays to measure the reduction of specific ROS in the presence of the compound and spectroscopic studies to identify the reaction products. The absence of such research for this compound means that its efficacy and mechanism as a ROS scavenger remain uncharacterized in the academic literature.
Computational and Theoretical Studies on 3 Mercapto 2 Ethylpropanol and Analogues
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. researchgate.netsci-hub.boxnih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work.
In the context of 3-Mercapto-2-ethylpropanol and its analogues, QSPR modeling can be particularly insightful. A notable area of application is in the prediction of sensory properties, such as odor thresholds. A study on the structure-odor correlations in homologous series of mercaptoalkanols has provided significant data in this domain. nih.govsigmaaldrich.com Research has demonstrated that the sensory properties of these compounds are heavily influenced by steric effects. For instance, in various homologous series of mercaptoalkanols, a minimum in odor thresholds is often observed for compounds containing five to seven carbon atoms. nih.govresearchgate.net An increase in the length of the carbon chain beyond this point typically leads to an exponential increase in odor thresholds. nih.govresearchgate.net
A powerful technique within QSPR is the Comparative Molecular Similarity Indices Analysis (CoMSIA), a 3D-QSAR method. nih.govmdpi.commdpi.com CoMSIA models have been successfully created to predict the odor thresholds of mercaptoalkanols with a good degree of agreement with experimental results. nih.govsigmaaldrich.com These models suggest that substitutions, such as methyl or ethyl groups, in the α-position to the thiol group can significantly enhance the olfactory potency of the thiols. nih.govsigmaaldrich.com
To illustrate the relationship between molecular structure and odor threshold in mercaptoalkanols, the following table presents data for a series of analogous compounds.
| Compound | Structure | Odor Threshold (ng/L air) |
|---|---|---|
| 3-Mercapto-2-methylpropan-1-ol | HS-CH2-CH(CH3)-CH2-OH | 0.001 |
| 3-Mercapto-2-ethylpropan-1-ol | HS-CH2-CH(CH2CH3)-CH2-OH | 0.004 |
| 3-Mercapto-2-propylpropan-1-ol | HS-CH2-CH(CH2CH2CH3)-CH2-OH | 0.02 |
| 3-Mercapto-2-isopropylpropan-1-ol | HS-CH2-CH(CH(CH3)2)-CH2-OH | 0.009 |
Molecular Docking and Receptor Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. genominfo.org This technique is instrumental in understanding receptor-ligand interactions, particularly in fields like drug discovery and toxicology. For odorous compounds like this compound, molecular docking can be employed to simulate their interaction with olfactory receptors (ORs).
Olfactory receptors are a class of G protein-coupled receptors (GPCRs) that are responsible for the detection of odorant molecules. nih.gov The interaction between an odorant and an OR is the first step in the perception of smell. Due to the vast diversity of both odorants and ORs, computational methods like molecular docking are essential for elucidating these interactions. nih.gov
While specific molecular docking studies on this compound are not extensively documented, the principles of such simulations can be inferred from studies on similar small molecules and olfactory receptors. The binding of a ligand to an OR is influenced by a variety of factors, including the shape, size, and chemical properties of the ligand, as well as the topology and amino acid composition of the receptor's binding pocket. ijbs.com
Simulations would typically involve the following steps:
Preparation of the Receptor and Ligand: A 3D model of the target olfactory receptor would be generated, often through homology modeling if the crystal structure is unavailable. The 3D structure of this compound would also be prepared.
Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the receptor's binding site, predicting the most stable binding poses.
Scoring and Analysis: The predicted poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, would then be analyzed.
The following table outlines the key interactions that would be investigated in a hypothetical molecular docking simulation of this compound with an olfactory receptor.
| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction |
|---|---|---|
| Thiol (-SH) | Polar amino acids (e.g., Serine, Threonine) | Hydrogen bonding |
| Hydroxyl (-OH) | Polar amino acids (e.g., Asparagine, Glutamine) | Hydrogen bonding |
| Ethyl group (-CH2CH3) | Nonpolar amino acids (e.g., Leucine, Isoleucine) | Hydrophobic interactions |
| Propyl backbone | Nonpolar amino acids (e.g., Valine, Alanine) | Van der Waals forces |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. nih.govmdpi.comresearchgate.netmdpi.com These methods can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity.
For this compound, DFT calculations could elucidate several key aspects of its chemical nature. The presence of both a thiol (-SH) and a hydroxyl (-OH) group suggests a rich and varied reactivity. DFT studies on analogous compounds, such as allyl mercaptan, have been used to perform comparative analyses of reactivity. nih.govmdpi.com
Key parameters that can be derived from quantum chemical calculations include:
Bond Dissociation Energies (BDEs): These values indicate the energy required to break a specific bond homolytically and are crucial for understanding radical reactions.
Proton Affinities (PAs): This parameter helps in understanding the acidity and basicity of different sites within the molecule.
Global Reactivity Descriptors: These include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide a general overview of the molecule's reactivity. nih.govmdpi.com
A comparative analysis of the S-H and O-H bonds in this compound would be particularly insightful. DFT calculations on similar molecules have shown that the S-H bond is generally weaker than the O-H bond, making the thiol group more susceptible to radical abstraction.
The following table presents hypothetical calculated electronic properties for this compound based on typical values for similar mercaptoalkanols.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | Relates to the chemical stability of the molecule. |
| S-H Bond Dissociation Energy | ~87 kcal/mol | Energy required to break the S-H bond. |
| O-H Bond Dissociation Energy | ~104 kcal/mol | Energy required to break the O-H bond. |
Computational Modeling of Polymerization and Reaction Mechanisms
The presence of a thiol group in this compound makes it a candidate for participation in thiol-ene polymerization reactions. This type of "click" chemistry is known for its high efficiency and is often initiated by radicals. acs.orgresearchgate.net Computational modeling can be a powerful tool to understand the kinetics and mechanisms of such polymerization processes.
Computational studies on thiol-ene reactions have been performed to understand the influence of the alkene structure on the reaction energetics and kinetics. acs.orgresearchgate.net These studies often employ high-level quantum chemical calculations to determine the activation barriers for the propagation and chain-transfer steps of the reaction mechanism. acs.orgresearchgate.net
The general mechanism for a radical-initiated thiol-ene reaction involves:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).
Propagation: The thiyl radical adds across the double bond of an ene (alkene), forming a carbon-centered radical.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product.
Kinetic modeling of these reactions can help in understanding the influence of various factors, such as the concentration of reactants and the nature of the solvent, on the polymerization rate and the properties of the resulting polymer. Furthermore, computational fluid dynamics (CFD) can be employed to model the polymerization process on a larger scale, taking into account factors like fluid flow and heat transfer. upc.educomsol.it
The following table outlines the elementary steps in the thiol-ene polymerization involving a generic thiol and ene, which would be the basis for a computational model of polymerization with this compound.
| Reaction Step | General Equation | Key Computational Parameters |
|---|---|---|
| Initiation | Initiator → 2 R'• ; R'• + RSH → R'H + RS• | Initiator decomposition rate constant |
| Propagation | RS• + CH2=CHR' → RS-CH2-C•HR' | Activation energy of addition |
| Chain Transfer | RS-CH2-C•HR' + RSH → RS-CH2-CH2R' + RS• | Activation energy of H-abstraction |
| Termination | 2 RS• → RSSR ; 2 RS-CH2-C•HR' → Dimer | Termination rate constants |
Emerging Research Directions and Unanswered Questions for 3 Mercapto 2 Ethylpropanol
Advancements in Green and Sustainable Synthetic Pathways
The chemical industry's increasing focus on sustainability is driving research into environmentally benign methods for synthesizing molecules like 3-Mercapto-2-ethylpropanol. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The future lies in developing "green" pathways that are more efficient, use renewable resources, and minimize environmental impact.
Key research directions include:
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. ecsense.com Research is exploring the use of hydrolases for the synthesis of thioesters, which could be adapted for producing thiol precursors. rsc.orgresearchgate.net The anaerobic demethylation of methyl phenyl ethers using cobalamin-dependent methyltransferases with thiols as methyl traps showcases the potential for highly specific, enzyme-driven modifications. nih.gov The challenge remains in discovering or engineering enzymes that can directly and efficiently synthesize mercaptoalcohols from renewable feedstocks.
Atom Economy and Efficient Reactions: Methodologies like thiol-ene "click" chemistry are gaining traction. rsc.orgpizzaforno.com These reactions are characterized by their high efficiency, simplicity, and the formation of minimal byproducts, aligning perfectly with the principles of green chemistry. rsc.org Applying this to the synthesis of this compound could lead to streamlined and waste-free production processes.
Renewable Feedstocks: A significant long-term goal is to move away from petrochemical-based starting materials. Research into converting biomass-derived platform molecules into sulfur-containing compounds is a critical area of investigation. This involves exploring metabolic pathways in microorganisms that naturally produce sulfur compounds and harnessing them for industrial-scale synthesis. researchgate.net
| Synthetic Approach | Core Principle | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes (e.g., lipases, methyltransferases) as catalysts. rsc.orgnih.gov | High selectivity, mild reaction conditions (lower energy), reduced waste, use of renewable resources. |
| Thiol-Ene "Click" Chemistry | Radical-mediated or base/nucleophile-initiated addition of a thiol to an alkene. rsc.org | High reaction efficiency, atom economy, simple reaction conditions, minimal byproducts. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Reduced reliance on fossil fuels, potential for carbon-neutral processes, enhanced sustainability. |
Development of Novel Applications in Emerging Material Technologies
The unique bifunctionality of this compound—a reactive thiol group and a versatile hydroxyl group—makes it an attractive building block for advanced materials. Its potential has yet to be fully realized, and research is beginning to explore its application in several high-tech areas.
Current and future research focuses on:
Polymer Science: The thiol group can readily participate in thiol-ene click reactions, a powerful tool for polymer modification and synthesis. rsc.orgnsf.gov This allows for the precise introduction of hydroxyl functionality onto polymer backbones, which can tune properties like surface polarity, crystallinity, and adhesive strength. nsf.gov this compound could be used to create functional polymers for coatings, adhesives, and biocompatible materials.
Nanotechnology: Thiols are widely used as capping agents to stabilize nanoparticles, preventing their aggregation and controlling their growth. researchgate.netnih.govd-nb.info The presence of the hydroxyl group in this compound offers a secondary point for further functionalization of the nanoparticle surface. This could be leveraged to attach targeting molecules for drug delivery, create sensors, or develop new catalysts. nih.gov
Self-Assembled Monolayers (SAMs): Thiols are known to form well-ordered SAMs on noble metal surfaces like gold. acs.org These monolayers are crucial for developing biosensors, molecular electronics, and corrosion-resistant coatings. The ethyl and hydroxyl groups of this compound would influence the packing density and surface properties of the SAM, creating unique interfaces for specific applications.
In-depth Exploration of Bio-Inspired Chemical Transformations
Nature has evolved sophisticated enzymatic machinery for metabolizing sulfur-containing compounds. wikipedia.orgnih.govlongdom.org Researchers are looking to these biological systems for inspiration to develop novel chemical transformations for molecules like this compound.
Emerging areas of exploration are:
Enzymatic Derivatization: Beyond synthesis, enzymes can be used to selectively modify the molecule. For instance, lipases could catalyze the esterification of the hydroxyl group, while other enzymes could target the thiol group. This allows for the creation of a library of derivatives with tailored properties under green conditions. researchgate.net
Mimicking Metabolic Pathways: The transsulfuration pathway, which interconverts sulfur-containing amino acids in organisms, involves a series of highly specific enzymatic reactions. longdom.orglongdom.org Studying these pathways could provide blueprints for new multi-step, one-pot reactions. For example, enzymes like cystathionine (B15957) β-synthase or γ-lyase could inspire catalysts for novel carbon-sulfur bond formations. longdom.org
Redox Biochemistry: The thiol group is redox-active and plays a central role in biological antioxidant systems. conicet.gov.ar Understanding how enzymes manage the oxidation of thiols to disulfides, sulfenic acids, and other species can inspire the design of new redox-sensitive materials or catalysts where this compound acts as a reversible chemical switch.
Ultra-Trace Analysis and In Situ Detection Methodologies
The detection and quantification of volatile sulfur compounds at very low concentrations are critical in fields ranging from environmental monitoring to food science and medical diagnostics. Developing sensitive and field-deployable methods for compounds like this compound is an active area of research.
Key advancements include:
Chromatographic Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for analyzing volatile thiols. tandfonline.comgoogle.com To detect ultra-trace amounts, pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) are employed, which can achieve detection limits in the parts-per-trillion (ppt) range. researchgate.netnih.govnih.gov
Electrochemical Sensors: For real-time and in situ measurements, electrochemical sensors offer a promising alternative. ecsense.comscience24.com These devices can be made portable and are based on the electrochemical reaction of the mercaptan at an electrode surface. ecsense.comnih.gov Recent developments in solid-polymer electrochemical sensors and the use of electroactive nanoparticles are pushing the boundaries of sensitivity and selectivity, with some sensors achieving nanomolar detection limits. ecsense.comnih.gov
Colorimetric and Spectrophotometric Methods: Simpler, field-portable detection methods are also being developed. These include detector strips that change color in the presence of mercaptans and spectrophotometric methods for analyzing total mercaptan content in water samples. uniphosamericas.comresearchgate.net While often semi-quantitative, they provide rapid on-site screening capabilities. uniphosamericas.com
| Analytical Method | Principle | Typical Detection Limit | Application Type |
| GC-MS with SPME | Separation by chromatography, detection by mass spectrometry, with a pre-concentration step. nih.govnih.gov | ppt to ppb (ng/L to µg/L) nih.gov | Laboratory-based, high sensitivity, quantification. |
| Electrochemical Sensors | Measures current from the electrochemical oxidation/reduction of the thiol. ecsense.comnih.gov | nM to mM science24.comnih.gov | In situ, real-time monitoring, portable. |
| Detector Strips | Chemical impregnation on paper causes a color change upon exposure. uniphosamericas.com | 0.5 - 10 ppm | Field screening, semi-quantitative. |
| Spectrophotometry | Measures light absorbance of a colored complex formed with the thiol. researchgate.net | Not specified | Water analysis, total mercaptan content. |
Advanced Computational Predictions for Rational Design of Derivatives
Computational chemistry provides powerful tools to predict molecular properties and guide the synthesis of new functional molecules, saving significant time and resources in the lab. Applying these methods to this compound can accelerate the discovery of novel derivatives with desired characteristics.
Key computational approaches being explored are:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. nih.govwhiterose.ac.uk This can help predict the reaction mechanisms of thiol additions, oxidations, and other transformations, providing insights into the kinetics and thermodynamics of potential synthetic routes for derivatives. nih.govwhiterose.ac.uk
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering insights into the dynamic behavior of systems. acs.orgkoreascience.krrsc.org This approach can be used to simulate the formation of self-assembled monolayers of this compound derivatives on surfaces, predict the conformational changes in polymers functionalized with this molecule, or study its interaction with biological targets like proteins. acs.orgrsc.orgupc.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. By building QSAR models for a series of this compound derivatives, researchers can predict the properties of yet-to-be-synthesized compounds, allowing for the rational design of molecules with enhanced performance for specific applications, such as improved binding to a nanoparticle surface or specific therapeutic activity.
These computational tools are invaluable for exploring the vast chemical space of possible derivatives, allowing scientists to focus experimental efforts on the most promising candidates. conicet.gov.arnih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-Mercapto-2-ethylpropanol, and how can reaction yields be improved?
Methodological Answer:
- Synthesis Optimization : Start with thiol-ene coupling or nucleophilic substitution using 2-ethylpropanol derivatives. For higher yields, adjust stoichiometric ratios (e.g., 1.2:1 thiol-to-alkene) and employ catalysts like AIBN (azobisisobutyronitrile) for radical-mediated reactions .
- Purification : Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane/ethyl acetate). Monitor purity via TLC (Rf ~0.3–0.5) and confirm with GC-MS (>95% purity) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use NMR (δ 1.2–1.5 ppm for ethyl groups, δ 2.8–3.1 ppm for -SH) and NMR (δ 25–30 ppm for CH groups). Confirm sulfur content via elemental analysis (±0.3% deviation) .
- Chromatography : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against certified reference standards (e.g., USP-grade materials) .
Advanced Research Questions
Q. What mechanistic insights exist for the thiol-mediated reactivity of this compound in radical scavenging or polymer chemistry?
Methodological Answer:
- Radical Scavenging : Conduct kinetic studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Calculate rate constants (k) under varying pH (4–9) and temperature (25–60°C) to identify optimal conditions .
- Polymer Applications : Explore copolymerization with acrylates via FTIR monitoring of C=S bond consumption. Use GPC (gel permeation chromatography) to determine molecular weight distributions (Đ < 1.5) .
Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT Simulations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate bond dissociation energies (BDE) for the S-H bond to assess radical scavenging potential. Compare with experimental DSC (differential scanning calorimetry) data .
- Solvent Effects : Use COSMO-RS models to predict solubility parameters in polar aprotic solvents (e.g., DMSO, acetone) and validate with experimental partition coefficients (log P) .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve contradictions in reported toxicity or reactivity data for this compound?
Methodological Answer:
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., Medicinal Chemistry Research) and authoritative databases (e.g., ECHA, USP). Exclude non-peer-reviewed sources (e.g., ) .
- Methodological Rigor : Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use positive/negative controls (e.g., ascorbic acid for antioxidant assays) and report statistical significance (p < 0.05, n ≥ 3) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
Experimental Design & Validation
Q. How to design a robust study investigating the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies : Simulate aerobic/anaerobic conditions using OECD 301/302 guidelines. Quantify degradation products via LC-QTOF-MS and assess half-lives (t) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) with LC/EC determination. Include reference compounds (e.g., sodium lauryl sulfate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
